molecular formula C12H17NO B15310292 3-(4-Ethylphenyl)morpholine

3-(4-Ethylphenyl)morpholine

Cat. No.: B15310292
M. Wt: 191.27 g/mol
InChI Key: CXXMWDITRUAQEK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)morpholine is an organic compound with the molecular formula C12H17NO It features a morpholine ring substituted with a 4-ethylphenyl group

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-ethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3

InChI Key

CXXMWDITRUAQEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)morpholine typically involves the reaction of 4-ethylphenylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for 3-(4-Ethylphenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Ethylphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethylphenyl)morpholine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its simpler analogs .

Biological Activity

3-(4-Ethylphenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Ethylphenyl)morpholine consists of a morpholine ring substituted with a 4-ethylphenyl group. This configuration is significant as it influences the compound's interaction with various biological targets.

1. CNS Activity

Morpholine derivatives, including 3-(4-Ethylphenyl)morpholine, have been identified as active compounds in the central nervous system (CNS). They are known to enhance potency through molecular interactions and can act as scaffolds directing interactions with neurotransmitter receptors. Notably, they modulate receptors involved in mood disorders and pain, and exhibit bioactivity towards enzymes linked to neurodegenerative diseases .

2. Enzyme Inhibition

Studies indicate that morpholine derivatives can inhibit various enzymes implicated in cancer and neurodegeneration. For instance, the replacement of piperidine with a morpholine ring in certain compounds has led to improved inhibition profiles against phosphoinositide 3-kinase (PI3K) isoforms, demonstrating the importance of the morpholine moiety in enzyme interactions .

The mechanisms by which 3-(4-Ethylphenyl)morpholine exerts its biological effects involve:

  • Receptor Modulation : The compound's structure allows it to interact with metabotropic receptors, influencing their activity and potentially altering signaling pathways associated with mood regulation and pain perception.
  • Enzyme Interaction : The morpholine ring facilitates binding to active sites of enzymes, thereby modulating their activity. For example, modifications in the morpholine structure have shown significant effects on PI3K inhibition, which is critical in cancer therapy .

Antioxidant and Anticancer Activities

Research has highlighted the antioxidant properties of morpholine derivatives. A study demonstrated that certain morpholine-based compounds exhibited significant antioxidant activity through DPPH radical scavenging assays. Additionally, anticancer activities were evaluated using MTT assays against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, showing varying levels of cytotoxicity .

In Vitro Studies

In vitro studies have shown that derivatives of 3-(4-Ethylphenyl)morpholine possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the morpholine ring could enhance biological activity, emphasizing the importance of structural modifications in drug design .

Data Tables

Activity Tested Compound Cell Line IC50 (µM)
AntioxidantN-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideU-8710
Anticancer3-(4-Ethylphenyl)morpholineMDA-MB-23115
Enzyme InhibitionZSTK474 derivativePI3Kα2.9

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